3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide
Description
3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide is an amide derivative characterized by a propanamide backbone substituted with a butyl(methyl)amino group and a 3-chlorophenyl moiety. Its molecular formula is C₁₄H₂₁ClN₂O, with a molecular weight of 268.78 g/mol. The compound’s structure combines a hydrophobic butyl chain, a methylamino group, and a chlorinated aromatic ring, which collectively influence its chemical reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-3-4-9-17(2)10-8-14(18)16-13-7-5-6-12(15)11-13/h5-7,11H,3-4,8-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYZFXCTLGOFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCC(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 3-chlorobenzoic acid and 3-aminopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the amide bond.
Introduction of the Butyl(methyl)amino Group: The resulting intermediate is then reacted with butylamine and methylamine under suitable conditions to introduce the butyl(methyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Aromatic Ring Substitution Patterns
| Compound Name | Aromatic Substituent | Key Biological Activity | Reference |
|---|---|---|---|
| 3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide | 3-chlorophenyl | Hypothesized antimicrobial* | – |
| 3-chloro-N-(3-chlorophenyl)propanamide | 3-chlorophenyl | High antimicrobial activity | |
| 3-chloro-N-(4-methoxyphenyl)propanamide | 4-methoxyphenyl | Moderate antimicrobial | |
| N-(3-chloro-4-fluorophenyl)propanamide | 3-chloro-4-fluorophenyl | Enhanced pharmacokinetic profile |
Key Observations :
- The 3-chlorophenyl group in the target compound and its analogs (e.g., ) is associated with antimicrobial activity, likely due to increased electrophilicity and membrane disruption.
- Substitutions like 4-methoxy reduce lipophilicity, diminishing antimicrobial potency compared to chlorinated derivatives .
- Dual halogenation (e.g., 3-chloro-4-fluoro in ) enhances metabolic stability and target affinity, suggesting that additional halogen atoms could improve the target compound’s efficacy.
Alkyl Chain Modifications and Pharmacokinetics
Table 2: Impact of Alkyl/Amino Group Variations
| Compound Name | Alkyl/Amino Group | Key Property | Reference |
|---|---|---|---|
| 3-[butyl(methyl)amino]-N-(3-chlorophenyl)propanamide | Butyl(methyl)amino | Moderate lipophilicity | – |
| Propanamide, N-ethyl-N-(3-chlorophenyl) | Ethyl-methylamino | High bioavailability | |
| 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide | Methoxy-phenylbutyl | Extended half-life |
Key Observations :
- The butyl(methyl)amino group in the target compound likely balances solubility and membrane permeability, whereas shorter chains (e.g., ethyl in ) may improve absorption but reduce tissue retention.
- Bulky substituents like methoxy-phenylbutyl () prolong half-life but may hinder target binding due to steric effects.
Functional Group Contributions to Reactivity
Table 3: Functional Group Comparisons
Key Observations :
- The secondary amine in the target compound may participate in hydrogen bonding, whereas bromoacetyl () or sulfonyl () groups enable irreversible target binding.
- The absence of strongly electrophilic groups in the target compound suggests reversible interactions, which could be advantageous for reducing off-target toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
